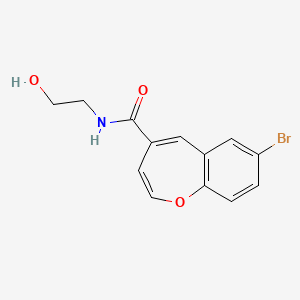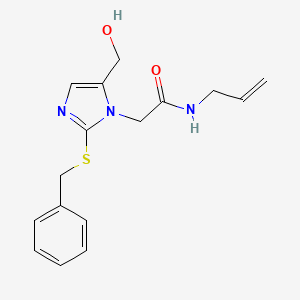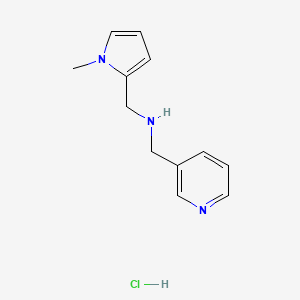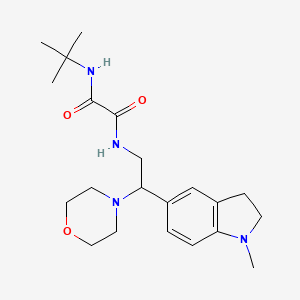
7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is a useful research compound. Its molecular formula is C13H12BrNO3 and its molecular weight is 310.147. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Antagonists and Inhibitors
A practical method for synthesizing an orally active CCR5 antagonist highlights the utility of similar bromobenzoxepine carboxamides. These compounds are crucial in the development of treatments for conditions such as HIV, showcasing their significance in medical research and pharmacology (Ikemoto et al., 2005).
Crystal Structure Analysis
The study of N-hydroxy-5-bromophenyl-2-carboxamidine, a compound synthesized through reactions involving brominated precursors similar to 7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide, provides insights into crystal structures, which are essential for understanding the physical and chemical properties of new materials and drugs (Chi Hong-xun, 2011).
Development of Dopamine and Serotonin Receptor Antagonists
The efficient synthesis of carboxylic acid moieties of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist showcases the role of brominated compounds in the development of new psychiatric medications. These findings demonstrate the compound's relevance in neuroscientific research and therapeutic applications (Hirokawa et al., 2000).
High-Throughput Synthesis Techniques
A highly efficient solid-phase synthesis technique for 2-substituted-3-hydroxy-4(1H)-quinolinone-7-carboxamides, utilizing bromoketones as key synthons, underscores the importance of brominated compounds in facilitating rapid and diverse chemical synthesis, relevant for drug discovery and material science (Soural & Krchňák, 2007).
Green Chemistry and Ionic Liquids
The synthesis of a new family of room temperature ionic liquids using azepane and 1-bromoalkanes or 1-bromoalkoxyalkanes, including reactions with brominated compounds, highlights the role of these substances in developing environmentally friendly solvents and materials (Belhocine et al., 2011).
Annulation Reactions for Heterocyclic Compounds
Bromoethylsulfonium salt reactions with aminoalcohols, leading to the formation of morpholines and benzoxazepines, demonstrate the versatility of brominated compounds in synthesizing complex heterocyclic structures, which are fundamental in medicinal chemistry and organic synthesis (Yar et al., 2009).
Propiedades
IUPAC Name |
7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-11-1-2-12-10(8-11)7-9(3-6-18-12)13(17)15-4-5-16/h1-3,6-8,16H,4-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPNJJUYNXHMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=CO2)C(=O)NCCO)C=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2847323.png)
![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2847324.png)
![2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2847326.png)


![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)

![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2847333.png)

![2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B2847337.png)

![2,4,7,8-Tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2847341.png)

![{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate](/img/structure/B2847345.png)
